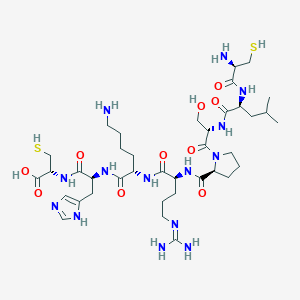![molecular formula C9H10N4O B14198259 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, 5-amino-1-methyl-](/img/structure/B14198259.png)
1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, 5-amino-1-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, 5-amino-1-methyl- is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of various enzymes and receptors. The structure of 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, 5-amino-1-methyl- consists of a pyrrolo[2,3-b]pyridine core with an amino and a carboxamide group, which contribute to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, 5-amino-1-methyl- typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with an R-substituted aldehyde at 50°C to obtain intermediate compounds, which are then further reacted to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, 5-amino-1-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolo[2,3-b]pyridine derivatives with different biological activities .
Aplicaciones Científicas De Investigación
1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, 5-amino-1-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme mechanisms and receptor interactions.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, 5-amino-1-methyl- involves its interaction with specific molecular targets. For example, as an FGFR inhibitor, it binds to the tyrosine kinase domain of the receptor, preventing its activation and subsequent downstream signaling pathways such as RAS–MEK–ERK, PLCγ, and PI3K–Akt. This inhibition can lead to reduced cell proliferation, migration, and angiogenesis, which are critical processes in cancer progression .
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-5-carboxamide derivatives: These compounds also target JAK3 and have similar immunomodulatory effects.
Pyrrolo[1,2-a]pyrazines: These compounds have different core structures but share some biological activities, such as enzyme inhibition.
Uniqueness
1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, 5-amino-1-methyl- is unique due to its specific substitution pattern and the presence of both amino and carboxamide groups, which contribute to its potent biological activities and selectivity for certain molecular targets. This makes it a valuable compound for further development in medicinal chemistry and drug discovery .
Propiedades
Fórmula molecular |
C9H10N4O |
|---|---|
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
5-amino-1-methylpyrrolo[2,3-b]pyridine-3-carboxamide |
InChI |
InChI=1S/C9H10N4O/c1-13-4-7(8(11)14)6-2-5(10)3-12-9(6)13/h2-4H,10H2,1H3,(H2,11,14) |
Clave InChI |
OXOCYBUTNDGUFI-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=C1N=CC(=C2)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


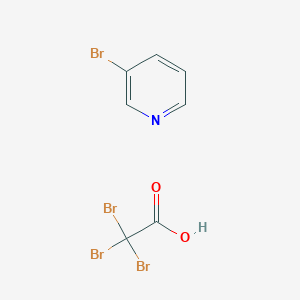
![1-(Diphenylethenylidene)-2-phenylspiro[2.4]heptane](/img/structure/B14198196.png)
![Diethyl [(benzenecarbothioyl)sulfanyl]propanedioate](/img/structure/B14198203.png)
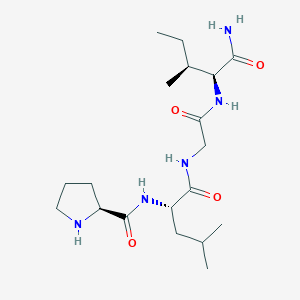
![4-Methoxy-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14198211.png)
![2-Methyl-2-[1-(2-methylcyclohex-3-en-1-yl)ethoxy]propan-1-ol](/img/structure/B14198212.png)
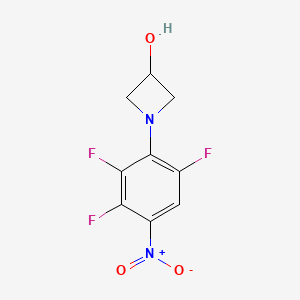
![3-[2-(Diphenylphosphanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14198226.png)
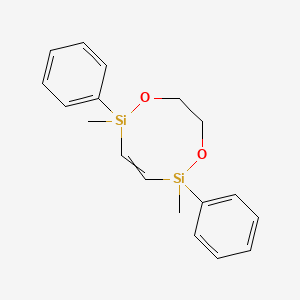
![2-{2-[(4-Chlorophenyl)(diphenyl)methoxy]ethoxy}ethan-1-ol](/img/structure/B14198231.png)
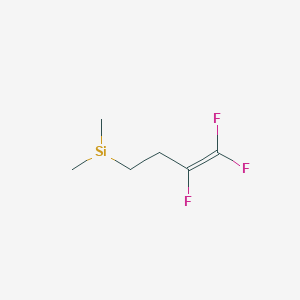
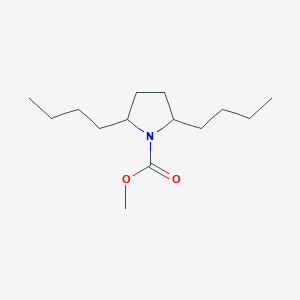
![4-[3-(3-Hydroxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide](/img/structure/B14198255.png)
